molecular formula C13H11N3O4S B2881543 N'-[(E)-(3-Nitrophenyl)methylidene]benzenesulfonohydrazide CAS No. 35559-18-3

N'-[(E)-(3-Nitrophenyl)methylidene]benzenesulfonohydrazide

Cat. No.: B2881543
CAS No.: 35559-18-3
M. Wt: 305.31
InChI Key: SKRKKLVWIJOXCD-GXDHUFHOSA-N
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Description

N’-[(E)-(3-Nitrophenyl)methylidene]benzenesulfonohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a nitrophenyl group and a benzenesulfonohydrazide moiety, which contribute to its distinct chemical behavior.

Preparation Methods

The synthesis of N’-[(E)-(3-Nitrophenyl)methylidene]benzenesulfonohydrazide typically involves a condensation reaction between 3-nitrobenzaldehyde and benzenesulfonohydrazide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions. The product is then purified through recrystallization to obtain a high-purity compound .

Chemical Reactions Analysis

N’-[(E)-(3-Nitrophenyl)methylidene]benzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfonic acids.

    Reduction: Reduction reactions typically involve the nitro group, converting it to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common reagents used in these reactions include hydrogen gas for reduction, and strong acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N’-[(E)-(3-Nitrophenyl)methylidene]benzenesulfonohydrazide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(3-Nitrophenyl)methylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzenesulfonohydrazide moiety can form stable complexes with metal ions, which is crucial for its applications in catalysis and sensor development .

Comparison with Similar Compounds

N’-[(E)-(3-Nitrophenyl)methylidene]benzenesulfonohydrazide can be compared with other Schiff base hydrazones, such as:

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

These compounds share similar structural features but differ in their substituents, which influence their chemical behavior and applications. The presence of the nitro group in N’-[(E)-(3-Nitrophenyl)methylidene]benzenesulfonohydrazide makes it unique, providing distinct reactivity and potential for various applications .

Properties

IUPAC Name

N-[(E)-(3-nitrophenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4S/c17-16(18)12-6-4-5-11(9-12)10-14-15-21(19,20)13-7-2-1-3-8-13/h1-10,15H/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRKKLVWIJOXCD-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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